molecular formula C20H32N2O6S B1582468 Anhaline sulfate CAS No. 622-64-0

Anhaline sulfate

Cat. No. B1582468
CAS RN: 622-64-0
M. Wt: 428.5 g/mol
InChI Key: PKCUSEDYJXJFJO-UHFFFAOYSA-N
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Description

Anhaline sulfate, also known as 2,6-diaminohexanoic acid sulfate, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a derivative of lysine, an essential amino acid that is found in many proteins. Anhaline sulfate has been shown to have a variety of biochemical and physiological effects, making it an interesting subject for scientific research.

Mechanism Of Action

The mechanism of action of anhaline sulfate is not fully understood, but it is thought to involve the regulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells.

Biochemical And Physiological Effects

Anhaline sulfate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of diseases such as cancer and cardiovascular disease.

Advantages And Limitations For Lab Experiments

One advantage of using anhaline sulfate in lab experiments is that it is a relatively simple compound to synthesize and purify. It is also stable under a wide range of conditions, which makes it easy to handle in the lab. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on anhaline sulfate. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of cancer and cardiovascular disease. Another area of interest is the elucidation of its mechanism of action, which could provide insights into new therapeutic targets for these and other diseases. Additionally, further studies are needed to determine the safety and efficacy of anhaline sulfate in humans, which could pave the way for its use in clinical trials.

Scientific Research Applications

Anhaline sulfate has been studied for its potential therapeutic applications in a variety of medical conditions, including cancer, diabetes, and cardiovascular disease. It has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of these diseases.

properties

IUPAC Name

4-[2-(dimethylamino)ethyl]phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15NO.H2O4S/c2*1-11(2)8-7-9-3-5-10(12)6-4-9;1-5(2,3)4/h2*3-6,12H,7-8H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCUSEDYJXJFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O.CN(C)CCC1=CC=C(C=C1)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anhaline sulfate

CAS RN

622-64-0, 3595-05-9
Record name Bis(4-hydroxyphenethyldimethylammonium) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.773
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-[2-(dimethylamino)ethyl]phenol sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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